molecular formula C15H16N4O2 B2399766 (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone CAS No. 1381154-69-3

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2399766
CAS No.: 1381154-69-3
M. Wt: 284.319
InChI Key: DLWBUUCJSWUQAB-UHFFFAOYSA-N
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Description

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone is a complex organic compound that features a pyrazine ring, a piperidine ring, and a pyridine ring

Scientific Research Applications

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone has several scientific research applications:

Future Directions

The future directions for this compound involve further development and evaluation of its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the pyrazin-2-yloxy intermediate, which is then reacted with piperidin-1-yl and pyridin-4-yl groups under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but docking studies suggest that it may interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyrazin-2-carbonyl)piperazin-1-yl)(pyridin-3-yl)methanone: Similar structure but with a carbonyl group instead of an oxy group.

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine ring and a pyridinone ring.

Uniqueness

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone is unique due to its specific combination of pyrazine, piperidine, and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-pyrazin-2-yloxypiperidin-1-yl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(12-1-5-16-6-2-12)19-9-3-13(4-10-19)21-14-11-17-7-8-18-14/h1-2,5-8,11,13H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWBUUCJSWUQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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